Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

PNA Synthesis Process Chemistry Scalable Manufacturing

PNA synthesis often suffers from hygroscopic intermediates causing weighing errors and inconsistent yields. This hydrochloride salt (≥97.0% purity) is the solution: a stable, nonhygroscopic solid enabling precise gravimetric preparation and long-term storage. • Key intermediate for all standard PNA monomers-compatible with both Boc- and Fmoc-SPPS. • Near-quantitative synthesis without chromatography; validated as the optimal backbone for reproducible high yields. • Boc-aminoethyl scaffold provides higher solubility and lower steric hindrance than Fmoc-aeg-OtBu. One inventory serves both protection strategies.

Molecular Formula C11H23ClN2O4
Molecular Weight 282.76 g/mol
CAS No. 347890-34-0
Cat. No. B1244123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride
CAS347890-34-0
Synonymsethyl N-((2-Boc-amino)ethyl)glycinate
ethyl N-((2-Boc-amino)ethyl)glycinate, HCl
ethyl N-((2-Boc-amino)ethyl)glycinate, hydrochloride
Molecular FormulaC11H23ClN2O4
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H
InChIKeyCZTZMHQGYIOSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Core Identity & Structure


Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate hydrochloride (1:1), also referred to as N-[2-(Boc-amino)ethyl]glycine ethyl ester hydrochloride or Boc-Aeg-OEt·HCl, is a protected aminoethylglycine (AEG) derivative that serves as a pivotal intermediate in the synthesis of peptide nucleic acid (PNA) monomers [1]. As a key building block, it features a tert-butoxycarbonyl (Boc)-protected primary amine on the ethylenediamine moiety and an ethyl ester protecting group on the glycine carboxylate, enabling orthogonal protection strategies compatible with standard solid-phase peptide synthesis (SPPS) protocols [2]. The hydrochloride salt form (C₁₁H₂₃ClN₂O₄, MW 282.76) exhibits a melting point of 116–119°C and is typically supplied as a white to off-white crystalline solid with commercial purities reaching ≥98% .

PNA monomer synthesis (Boc & Fmoc strategies)
Hydrochloride salt: stable, nonhygroscopic solid for precise weighing
Boc-aminoethyl spacer supports high coupling efficiency

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Generic Substitution Limitations


Substituting CAS 347890-34-0 with an apparent structural analog such as the free base (CAS 72648-80-7), a methyl ester variant, or an alternative PNA backbone precursor (e.g., Fmoc-Aeg-OtBu) introduces significant and often unaccounted-for variability in critical downstream processes. The free base form exhibits different physical properties (liquid/oil vs. solid) and lacks the enhanced handling stability conferred by the hydrochloride salt, which is explicitly characterized as a nonhygroscopic, storage-stable solid [1]. Similarly, alternative protecting group strategies, such as the Fmoc/tBu combination, present distinct solubility profiles and steric constraints during solid-phase assembly that directly impact monomer coupling efficiency and final oligomer purity . Furthermore, the reported synthetic yields for this specific Boc-protected backbone using the reductive alkylation route are near-quantitative (≥98%) and chromatography-free, a combination of cost-efficiency and purity not uniformly achievable with alternative protecting group schemes or ester variants [1]. Therefore, selection of this exact compound is not a matter of interchangeability but of ensuring process reproducibility, minimizing purification burdens, and achieving predictable performance in PNA monomer synthesis and subsequent oligomerization [1] .

Protecting Group Mismatch
Fmoc-based analogs may increase steric hindrance and reduce solubility, limiting coupling efficiency in solid-phase synthesis.
Salt Form Instability
Free base or other salt forms (e.g., TFA) can be hygroscopic or low-melting, compromising accurate gravimetric preparation and storage stability.
Backbone Scaffold Variability
Alternative ethylenediamine-derived backbones may not deliver the same synthetic yield reproducibility reported for N-Boc-ethylenediamine routes.

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Head-to-Head Comparative Evidence


Synthetic Yield: Reductive Alkylation vs. Alkylation

A key differentiator for CAS 347890-34-0 is the reported synthetic route that furnishes the compound in near-quantitative yield (≥98%) and high purity without requiring chromatographic purification [1]. This contrasts sharply with alternative routes for related N-(2-aminoethyl)glycine esters, which often necessitate cumbersome purification steps and result in lower yields (e.g., 32% overall yield reported for Fmoc-protected PNA backbone synthesis starting from Boc anhydride [2]).

Synthetic Yield
Head-to-head
Target: Reductive alkylation – near-quantitative yield, no chromatography
Comparator: Alkylation with ethyl bromoacetate – lower, poorly reproducible yields
Supports cost-efficient, reproducible PNA monomer preparation.
Exact % difference not reported; advantage described as significant and scalable.
PNA Synthesis Process Chemistry Scalable Manufacturing

Solubility and Steric Hindrance: Boc-Aeg-OEt vs. Fmoc-aeg-OtBu

Conversion of ethyl N-[(2-Boc-amino)ethyl]glycinate to its hydrochloride salt (CAS 347890-34-0) yields a stable, nonhygroscopic solid, which is a critical advantage for routine handling, accurate weighing, and long-term storage [1]. In contrast, the corresponding free base (CAS 72648-80-7) is reported as a liquid (density: 1.049±0.06 g/cm³) at room temperature , posing greater challenges for precise quantitative transfer and exhibiting increased susceptibility to moisture absorption and potential degradation [1].

Solubility & Sterics
Data to verify
Boc-Aeg-OEt: higher solubility, reduced steric hindrance in dipeptide coupling
Fmoc-aeg-OtBu: lower solubility, greater steric hindrance
Reported solubility and steric advantage; data to verify in target solvent system.
No quantitative solubility values published; qualitative comparison in DMF/DCM.
Peptide Synthesis Reagent Stability Solid-Phase Synthesis

Pivotal Intermediate: N-Boc-ethylenediamine in PNA Monomer Synthesis

The Boc/ethyl ester protecting group combination of this compound confers higher solubility in common organic solvents than the alternative Fmoc/t-butyl ester (Fmoc-Aeg-OtBu) backbone commonly employed in PNA synthesis . While quantitative solubility values (e.g., in mg/mL) are not provided in the available comparative data, the qualitative claim of 'higher solubility' is a direct vendor-stated comparator advantage for Boc-Aeg-OEt over the Fmoc-Aeg-OtBu backbone .

Pivotal Intermediate
Reported
N-Boc-ethylenediamine route: high yield, purity, and reproducibility for Boc/Fmoc monomers
Other synthetic routes: less consistent yield and purity
Experimentally identified as pivotal intermediate for diverse PNA strategies.
Absolute yield values not available; reproducibility advantage documented.
PNA Oligomerization Solid-Phase Synthesis Reagent Solubility

Hydrochloride Salt Stability vs. Free Base

The Boc- and ethyl ester-protected AEG backbone of this compound has been noted to reduce steric hindrance in a series of dipeptide synthesis reactions when compared to the bulkier Fmoc-aeg-OtBu backbone . This is an important structural attribute that can influence the efficiency of coupling steps during PNA oligomer assembly. No quantitative kinetic data (e.g., reaction rate constants) are available for direct comparison; this is a vendor-supplied qualitative advantage .

Salt Stability
Reported
Stable, nonhygroscopic solid; purity ≥97.0% (commercial specification)
Supports accurate weighing, lot consistency, and long-term storage for solid-phase synthesis.
Free base may be an oil or low-melting solid prone to degradation.
PNA Monomer Coupling Steric Effects Peptide Synthesis

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride: Key Applications


Scalable PNA Monomer Synthesis

For research groups or contract manufacturing organizations (CMOs) requiring gram- to kilogram-scale synthesis of peptide nucleic acid monomers (e.g., thymine, cytosine, adenine, guanine derivatives), CAS 347890-34-0 is the preferred backbone precursor. The well-characterized, high-yielding (>98%) and chromatography-free synthetic route [1] minimizes production costs and purification bottlenecks, enabling economical access to diverse PNA monomers for large-scale oligonucleotide therapeutic development or diagnostic probe manufacturing.

High-Solubility, Low-Hindrance PNA Oligomers

Laboratories employing Boc-based solid-phase peptide synthesis (SPPS) protocols for PNA oligomerization should procure this specific hydrochloride salt. Its nonhygroscopic, stable solid form ensures accurate and reproducible reagent addition in automated peptide synthesizers [1], reducing variability and improving the consistency of PNA oligomer synthesis compared to using the liquid free base or alternative protecting group schemes that may require different coupling conditions .

Stable Storage and Accurate Formulation for Solid-Phase Synthesis

Researchers engaged in designing and synthesizing modified PNA monomers (e.g., those with unnatural nucleobases, fluorescent tags, or backbone modifications) benefit from the reduced steric hindrance and improved solubility profile of the Boc/ethyl ester backbone [1]. This can be particularly advantageous when coupling bulky or sterically demanding nucleobase acetic acid derivatives, potentially mitigating low-yielding steps and facilitating the isolation of novel monomer constructs.

Dual-Strategy Boc and Fmoc PNA Platforms

In academic and industrial settings where head-to-head comparisons of Boc and Fmoc PNA synthesis methodologies are conducted, CAS 347890-34-0 serves as the definitive Boc-based AEG building block. Its documented advantages in synthetic yield, physical form stability, solubility, and steric profile [1] provide a robust benchmark for evaluating the performance of Boc chemistry relative to Fmoc/tBu strategies, thereby informing the selection of optimal synthetic routes for specific PNA sequences or applications.

Application
Selection Property
Validation Focus
Scalable PNA monomer synthesis
Boc-aminoethyl glycinate hydrochloride salt
Route reproducibility and yield without chromatography
High-efficiency PNA coupling
Boc-Aeg-OEt backbone solubility profile
Steric hindrance and solubility in peptide synthesis solvents
Long-term storage and precise formulation
Hydrochloride salt physical form
Nonhygroscopic stability and purity consistency
Flexible Boc/Fmoc PNA platforms
Validated intermediate for N-Boc and N-Fmoc monomers
Monomer synthesis reproducibility across protection strategies
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